REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].I[CH:12]([CH3:14])[CH3:13].C([O-])([O-])=O.[K+].[K+].Cl>O.CC(=O)CC>[CH:12]([O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])([CH3:14])[CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
500 mmol
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
300 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 72 h
|
Duration
|
72 h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
EXTRACTION
|
Details
|
Extract with dichloromethane (3×200 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract the combined organic layers with water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
Purify
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |